![molecular formula C9H12N6 B6267419 1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine CAS No. 1177349-68-6](/img/no-structure.png)

1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

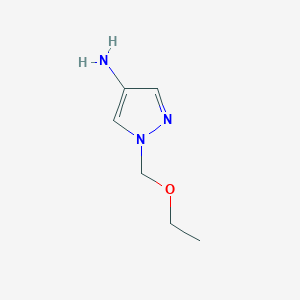

The compound “1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrrolo[2,1-c][1,2,4]triazol ring and a pyrazol ring, which are connected by a methylene bridge .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings. The pyrrolo[2,1-c][1,2,4]triazol ring and the pyrazol ring are connected by a methylene bridge . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 139.16 . It is a powder at room temperature . The InChI code for this compound is 1S/C6H9N3O/c10-4-6-8-7-5-2-1-3-9(5)6/h10H,1-4H2 .Applications De Recherche Scientifique

However, compounds with similar structures, such as those containing pyrrolopyrazine and 1,2,4-triazole scaffolds, have been reported to exhibit a range of biological activities. These include antiviral, antibacterial, antifungal, anti-tubercular, immunosuppressant, antihypertensive, anti-inflammatory, anticonvulsant, analgesic, hypoglycemic, antidepressant, and anticancer activities .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes like aromatase . The role of these targets can vary, but in the case of aromatase, it is involved in the biosynthesis of estrogens, which play a crucial role in various physiological processes.

Mode of Action

It is known that the nitrogen atoms in the 1,2,4-triazole moiety can form hydrogen bonds with different targets, which can lead to changes in the function of these targets . This interaction can potentially alter the activity of the target, leading to downstream effects.

Biochemical Pathways

Compounds with similar structures have been reported to have cytotoxic activity against various cancer cell lines . This suggests that these compounds may interfere with pathways involved in cell proliferation and survival.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in the compound’s structure could potentially improve its pharmacokinetic properties, as this moiety is known to form hydrogen bonds with different targets, which can enhance the compound’s bioavailability .

Result of Action

Compounds with similar structures have shown cytotoxic activity against various cancer cell lines . This suggests that these compounds may induce cell death in these cells, potentially through the induction of apoptosis or other forms of programmed cell death.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine' involves the reaction of 1H-pyrazol-4-amine with 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "1H-pyrazol-4-amine", "5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole" ], "Reaction": [ "Step 1: Dissolve 1H-pyrazol-4-amine (1.0 mmol) in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. K2CO3, Na2CO3) to the reaction mixture.", "Step 2: Add 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole (1.0 mmol) to the reaction mixture and stir the reaction mixture at room temperature for several hours.", "Step 3: Isolate the product by filtration or chromatography and purify it by recrystallization from a suitable solvent (e.g. ethanol, methanol).", "Step 4: Analyze the purity and identity of the product by various spectroscopic techniques (e.g. NMR, IR, MS)." ] } | |

Numéro CAS |

1177349-68-6 |

Nom du produit |

1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine |

Formule moléculaire |

C9H12N6 |

Poids moléculaire |

204.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.